1-乙基-1H-1,2,3-三唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

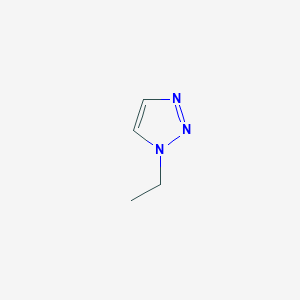

1-Ethyl-1H-1,2,3-triazole is a type of triazole compound. Triazoles are five-membered heterocycles with two carbon atoms and three nitrogen atoms. They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of 1H-1,2,3-triazole analogs has been achieved via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material .Molecular Structure Analysis

1H-1,2,3-Triazole molecules play a vital role in pharmaceuticals and agrochemicals. The triazole moiety is very important in organic chemistry due to its broad range of applications in biomedicinal, biochemical, and material sciences .Chemical Reactions Analysis

Triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .Physical And Chemical Properties Analysis

The parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, a melting point of 23–25°C, and a boiling point of 203°C .科学研究应用

超分子和配位化学

1-乙基-1H-1,2,3-三唑及其衍生物广泛用于超分子和配位化学。它们可及性和多样的超分子相互作用的独特组合使其能够在阴离子识别、催化和光化学中应用。富氮三唑具有高度极化的碳原子,这促进了通过氢键和卤素键与阴离子的络合。此外,这些化合物提供了多种 N 配位模式,并作为阴离子型和中间离子型卡宾形式中的强供体 (Schulze & Schubert, 2014)。

腐蚀抑制

1-乙基-1H-1,2,3-三唑衍生物显示出作为生态腐蚀抑制剂的巨大潜力。已证明它们可作为酸性环境中对低碳钢腐蚀的混合型抑制剂。它们在钢表面的吸附涉及物理键和化学键,从而导致高抑制效率 (Nahlé et al., 2021)。

在药物化学中的合成和应用

各种 1,2,3-三唑衍生物被合成并评估其生物活性。最近的研究集中在开发具有抗炎、抗菌、抗分枝杆菌和抗病毒特性的三唑。这些化合物模仿不同官能团的通用性导致它们被广泛用作药物类似物设计中的生物等排体 (Ferreira et al., 2013; Bonandi et al., 2017)。

聚合物电解质膜

1-乙基-1H-1,2,3-三唑增强了聚合物电解质膜 (PEM) 中的质子传导。这些电导率明显高于其他聚合物的电导率,表明在燃料电池操作条件下具有改善机械性能和稳定性的巨大潜力 (Zhou et al., 2005)。

分子和结构研究

对 1,2,3-三唑基有机硅化合物的研究,考察它们的结构、相互作用和潜在应用,提供了对这些化合物特性的见解。这包括研究它们的分子静电势表面和前沿分子轨道 (Mousazadeh et al., 2018)。

作用机制

Target of Action

1-Ethyl-1H-1,2,3-triazole is a derivative of the 1,2,3-triazole family, which is known to interact with various biological targets . , and receptors like EGFR.

Mode of Action

Triazoles are known to interact with their targets through various interactions like electrostatic interaction, pi-anion interaction, hydrogen bonding, and van der waals interaction . These interactions can lead to changes in the activity of the target proteins, thereby affecting the biological processes they are involved in.

Biochemical Pathways

Triazoles in general have been found to exhibit a broad range of biological activities, including anti-inflammatory, antiplatelet, antimicrobial, antitumoral, and antiviral properties . These activities suggest that triazoles may affect multiple biochemical pathways.

Pharmacokinetics

Triazoles in general are known for their chemical stability, effective dipole moment, capability of hydrogen bonding, and aromatic character, which enhance their solubility and ability to interact with biomolecular targets . These properties suggest that triazoles may have good bioavailability.

Result of Action

Triazoles in general have been found to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The action of 1-Ethyl-1H-1,2,3-triazole, like other triazoles, may be influenced by various environmental factors. For instance, the stability of triazoles is known to be high under various conditions, including basic or acidic hydrolysis and reducing and oxidizing reactions . This suggests that 1-Ethyl-1H-1,2,3-triazole may retain its activity under a wide range of environmental conditions.

安全和危害

未来方向

Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities. They are also important in organocatalysis, agrochemicals, and materials science. Thus, they have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines .

属性

IUPAC Name |

1-ethyltriazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c1-2-7-4-3-5-6-7/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALNWCYLRUYXLCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-1H-1,2,3-triazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-2-[(3-methylbenzyl)thio]-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2718351.png)

![N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2718356.png)

![3-(3,4-dimethoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2718358.png)

![4-ethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2718361.png)

![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2718362.png)

![5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2718363.png)

![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2718372.png)

![2,7-Di(tert-butyloxycarbonyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B2718373.png)